4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid
CAS No.:
Cat. No.: VC4519501
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid -](/images/structure/VC4519501.png)
Specification
Molecular Formula | C17H17NO4 |
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Molecular Weight | 299.32 g/mol |
IUPAC Name | 4-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]benzoic acid |
Standard InChI | InChI=1S/C17H17NO4/c1-10-15(13-4-2-3-5-14(13)22-10)16(19)18-12-8-6-11(7-9-12)17(20)21/h6-9H,2-5H2,1H3,(H,18,19)(H,20,21) |
Standard InChI Key | ZPFSVOFLICKMPE-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES | CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The compound’s IUPAC name, 4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid, delineates its structure unambiguously:
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Benzofuran core: A bicyclic system comprising a fused benzene and furan ring. The "4,5,6,7-tetrahydro" designation indicates partial hydrogenation of the benzene ring, resulting in a cyclohexene moiety fused to the furan .
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Substituents: A methyl group at position 2 and a carbonyl group at position 3 of the benzofuran system.
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Benzoic acid moiety: The carboxylic acid functional group is located at position 4 of the benzene ring, connected via an amide bond to the benzofuran carbonyl .
The molecular formula is C₁₇H₁₇NO₄, with a molecular weight of 299.32 g/mol, identical to its positional isomer, 3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid .
Structural Analysis
The compound’s architecture combines hydrophobic (tetrahydrobenzofuran) and hydrophilic (carboxylic acid) regions, influencing its solubility and reactivity. Key structural features include:
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Amide linkage: Enhances stability compared to ester or ketone analogs, with resonance stabilization reducing hydrolysis susceptibility3.
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Stereoelectronic effects: The tetrahydrobenzofuran’s partial saturation introduces conformational constraints, potentially affecting binding interactions in biological systems .
Table 1: Comparative Data for Positional Isomers
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis for the 4-substituted isomer is documented, analogous routes for benzofuran-carboxylic acid derivatives suggest feasible strategies:
Amide Coupling
A plausible method involves reacting 4-aminobenzoic acid with 2-methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl chloride. This reaction typically employs Schotten-Baumann conditions (aqueous base, dichloromethane) to facilitate nucleophilic acyl substitution3:
where .
Benzofuran Precursor Synthesis
The tetrahydrobenzofuran core can be synthesized via cyclization of appropriately substituted cyclohexenols. For example, acid-catalyzed cyclization of 3-methyl-4-oxocyclohexene derivatives yields the tetrahydrobenzofuran skeleton . Subsequent oxidation and functionalization introduce the carbonyl group necessary for amide formation.
Reactivity Profile
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Carboxylic acid: Participates in salt formation, esterification, and decarboxylation under vigorous conditions.
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Amide bond: Resistant to hydrolysis under physiological conditions but cleavable via strong acids/bases or enzymatic action (e.g., proteases)3.
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Benzofuran ring: Susceptible to electrophilic substitution at the electron-rich furan oxygen, though hydrogenation reduces aromatic reactivity .
Physicochemical Properties
Solubility and Stability
The compound’s amphiphilic nature confers limited aqueous solubility, typical of aromatic carboxylic acids. Predicted logP values (~2.5) suggest moderate lipophilicity, suitable for transmembrane permeability in drug design. Stability studies on analogs indicate decomposition above 200°C, with amide bonds remaining intact under ambient storage .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, carboxylic acid and amide), 1650 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II) .
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NMR (¹H): Key signals include δ 1.5–2.5 (m, cyclohexene CH₂), δ 2.3 (s, CH₃), δ 6.8–7.9 (m, aromatic H), and δ 12.1 (s, COOH) .
Precautionary Measure | Implementation |
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Personal Protective Equipment | Gloves, goggles, lab coat |
Ventilation | Use fume hoods or well-ventilated areas |
First Aid | Flush eyes/skin with water; seek medical attention if exposed |
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